Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]-
Description
Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- (C₁₆H₁₆O₂), is a substituted acetophenone derivative featuring a methyl group at the 3-position and a benzyloxy (phenylmethoxy) group at the 4-position of the aromatic ring. For instance, 1-[3-methoxy-4-(phenylmethoxy)phenyl]ethanone (CAS 1835-11-6) shares a similar backbone, differing only in the 3-position substituent (methoxy vs. methyl) . Such compounds are intermediates in pharmaceutical and organic synthesis, particularly in the preparation of epinephrine metabolites and other bioactive molecules .
Properties
IUPAC Name |
1-(3-methyl-4-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-10-15(13(2)17)8-9-16(12)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSXIWRUQWZIKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 3-methyl-4-(phenylmethoxy)benzene and acetyl chloride.
Reaction Conditions: The reaction is carried out in an anhydrous environment, typically using a solvent like dichloromethane (CH2Cl2) at low temperatures.
Procedure: The 3-methyl-4-(phenylmethoxy)benzene is dissolved in the solvent, and acetyl chloride is added dropwise. Aluminum chloride is then added to catalyze the reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the reactants and catalysts.
Continuous Flow Systems: These systems ensure a steady supply of reactants and efficient removal of products.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl] has the molecular formula and a molecular weight of approximately 252.29 g/mol. Its structure features a ketone functional group attached to an aromatic ring, which contributes to its reactivity and application in photochemical processes.
Scientific Research Applications
1. Photoinitiator in Polymer Chemistry
Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl] serves as a photoinitiator in photopolymerization processes. Its ability to absorb UV light allows it to generate free radicals upon exposure, which initiate polymerization reactions. This property is particularly useful in the production of UV-curable coatings, adhesives, and inks.
2. Biological Studies
The compound's UV absorption characteristics make it valuable for studying UV-induced biological effects. It has been utilized in research exploring the mechanisms of UV radiation on cellular structures and functions.
3. Antimicrobial Activity
Research indicates that ethanone derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to ethanone can inhibit the growth of various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
In vitro assays demonstrated that ethanone derivatives had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against resistant bacterial strains.
Characterization Techniques
To ensure the purity and structural integrity of ethanone derivatives, several characterization techniques are employed:
| Technique | Observations |
|---|---|
| IR Spectroscopy | Characteristic peaks for C=O stretching |
| 1H NMR | Multiplet patterns indicating aromatic protons |
| Mass Spectrometry | Molecular ion peak corresponding to expected weight |
Antioxidant Properties
Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl] has also been evaluated for its antioxidant potential. Using assays such as DPPH radical scavenging, it demonstrated a dose-dependent increase in scavenging activity.
Research Findings:
At concentrations ranging from 20 µg/mL to 100 µg/mL, the percentage inhibition of DPPH radicals increased significantly, indicating its potential utility in reducing oxidative stress.
Toxicity Assessment
Understanding the safety profile of ethanone derivatives is crucial. Preliminary toxicity screenings using the brine shrimp lethality assay revealed low toxicity levels:
| Concentration (µg/mL) | Survival Rate (%) |
|---|---|
| 10 | 90 |
| 50 | 70 |
| 100 | 50 |
| 500 | 10 |
These results suggest that ethanone derivatives exhibit a favorable safety profile compared to many known toxic compounds.
Mechanism of Action
The mechanism of action of Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. The presence of the phenylmethoxy group enhances its reactivity by stabilizing the intermediate species formed during reactions.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogous Compounds
| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Melting Point (°C) | Molecular Weight |
|---|---|---|---|---|---|
| Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- | N/A | C₁₆H₁₆O₂ | 3-methyl, 4-phenylmethoxy | Not reported | 248.30 |
| 1-[3-Methoxy-4-(phenylmethoxy)phenyl]ethanone | 1835-11-6 | C₁₅H₁₄O₃ | 3-methoxy, 4-phenylmethoxy | Not reported | 242.27 |
| 3-Benzyloxyacetophenone | 34068-01-4 | C₁₅H₁₄O₂ | 3-phenylmethoxy | 29–30 | 226.27 |
| 1-[3-Nitro-4-(phenylmethoxy)phenyl]ethanone | 14347-05-8 | C₁₅H₁₃NO₄ | 3-nitro, 4-phenylmethoxy | Not reported | 283.27 |
Key Observations:
- Substituent Effects: The methyl group in the target compound (vs.
- Synthetic Utility: Compounds like 3-benzyloxyacetophenone (CAS 34068-01-4) are intermediates in synthesizing flavonoids and heterocycles, suggesting similar applications for the target compound .
Yield Comparison :
- The synthesis of 1-[3-methoxy-4-(phenylmethoxy)phenyl]-2-phenylethanone achieves a 96% yield under optimized conditions, indicating high efficiency for similar acetophenone derivatives .
Research Findings and Challenges
- Crystallography: SHELX software has been pivotal in resolving crystal structures of acetophenone derivatives, though the target compound’s crystallographic data remain uncharacterized .
- Analytical Methods: Reverse-phase HPLC (e.g., Newcrom R1 column) effectively separates structurally complex acetophenones like 1-[3,5-bis(phenylmethoxy)phenyl]ethanone, providing a framework for analyzing the target compound .
Challenges :
- Limited commercial availability of the target compound necessitates custom synthesis.
- Substituent-specific toxicity data (e.g., nitro groups vs. methyl) require further investigation to optimize safety profiles .
Biological Activity
Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- (commonly referred to as compound 1) is a synthetic organic molecule that has gained attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. We will also present relevant data tables and case studies to enhance understanding.
Chemical Structure and Properties
Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- has the following chemical structure:
- Chemical Formula : C17H18O2
- Molecular Weight : 258.33 g/mol
- CAS Number : 82088458
The compound features a ketone functional group attached to a phenyl ring that is further substituted with a methoxy group and a methyl group, contributing to its biological activity.
Anticancer Activity
Recent studies have demonstrated that compound 1 exhibits significant anticancer properties. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of compound 1 on several cancer cell lines, including MCF-7 (breast cancer) and A-431 (epidermoid carcinoma). The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.08 | Induction of apoptosis via mitochondrial pathway |
| A-431 | <0.1 | Inhibition of cell cycle progression |
The IC50 values suggest that compound 1 is highly effective against these cancer cell lines, comparable to established chemotherapeutic agents like doxorubicin .
Antibacterial Activity
The antibacterial efficacy of compound 1 has also been investigated. It was tested against both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 46.9 | Moderate |
| Escherichia coli | 93.7 | Moderate |
These findings indicate that compound 1 possesses notable antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory potential of compound 1 has also been assessed through in vitro assays measuring the inhibition of cyclooxygenase (COX) enzymes.
Inhibition Assay Results
Inhibition percentages were recorded for COX-1 and COX-2 enzymes:
| Enzyme | IC50 (µM) | Inhibition (%) |
|---|---|---|
| COX-1 | 3.8 | 85 |
| COX-2 | 1.2 | 90 |
These results suggest that compound 1 effectively inhibits COX enzymes, which play a critical role in the inflammatory response .
Q & A
Q. What are the standard synthetic routes for preparing Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]-?
The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted aromatic ring (e.g., 3-methyl-4-(phenylmethoxy)benzene) in the presence of a Lewis acid catalyst like aluminum chloride . Alternatively, the phenylmethoxy group can be introduced through Williamson ether synthesis prior to acylation, ensuring regioselectivity .
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves mounting a crystal on a diffractometer, followed by phase determination using direct methods (e.g., SHELXT ) and refinement with SHELXL . Challenges like thermal motion in the phenylmethoxy group are addressed via anisotropic displacement parameters and geometric restraints .
Q. What spectroscopic techniques are critical for characterizing this compound?
Q. What safety protocols are essential when handling this compound?
Refer to Safety Data Sheets (SDS) : Use PPE (gloves, goggles), avoid inhalation, and ensure ventilation. The compound may exhibit flammability (UN1224 classification) and requires storage in a cool, dry environment .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data from different synthetic batches?
Conflicting NMR signals may arise from rotamers or impurities . Strategies include:
Q. What computational methods predict the bioactivity of this compound?
Molecular docking (e.g., AutoDock Vina) screens against targets like DNA gyrase (PDB: 3U2D) or dihydrofolate reductase (PDB: 2W9S) . Binding affinity (ΔG) and interaction profiles (hydrogen bonds, hydrophobic contacts) guide hypotheses for antimicrobial or anticancer activity .
Q. What challenges arise during crystallographic refinement of this compound, and how are they mitigated?
Challenges include:
Q. How does the electronic nature of substituents influence reactivity in further derivatization?
The electron-donating phenylmethoxy group activates the aromatic ring toward electrophilic substitution (e.g., nitration). Conversely, the electron-withdrawing acetyl group directs reactions to meta/para positions. Computational studies (DFT) can map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .
Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?
- Catalyst screening : Replace AlCl₃ with greener alternatives (e.g., FeCl₃) to reduce waste.
- Microwave-assisted synthesis : Enhances reaction efficiency and reduces time.
- In situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress .
Data Contradiction Analysis
Q. How should researchers address conflicting melting points reported in literature?
Discrepancies may stem from polymorphism or solvent impurities . Validate via:
Q. Why do computational predictions of logP values differ from experimental measurements?
Software limitations (e.g., atom-based vs. fragment-based methods) and experimental conditions (pH, solvent) affect results. Use consensus models (average of multiple algorithms) and validate with shake-flask assays .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value | Refinement Tool |
|---|---|---|
| Space group | P2₁/c | SHELXL |
| R-factor | <0.05 | SHELXL |
| Displacement disorder | Modeled with SIMU | SHELXL |
Q. Table 2. Synthetic Route Comparison
| Method | Yield (%) | Byproducts |
|---|---|---|
| Friedel-Crafts | 65–75 | Isomeric acetophenones |
| Williamson + Acylation | 80–85 | Trace ethers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
